molecular formula C5H3IO2 B13772951 4-Iodo-pyran-2-one CAS No. 847822-71-3

4-Iodo-pyran-2-one

Cat. No.: B13772951
CAS No.: 847822-71-3
M. Wt: 221.98 g/mol
InChI Key: VVQSWWQWGJAVTR-UHFFFAOYSA-N
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Description

4-Iodo-pyran-2-one is a derivative of pyrone, a six-membered conjugated cyclic ester. This compound is characterized by the presence of an iodine atom at the fourth position of the pyran-2-one ring. Pyrones, including this compound, are known for their diverse biological activities and are used as building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-pyran-2-one can be synthesized through various synthetic methods. One common approach involves the iodination of pyran-2-one derivatives using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodo-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it valuable in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-Iodo-pyran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-pyran-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s size and electronegativity influence the compound’s interactions with biological molecules, making it a valuable tool in various research applications .

Properties

CAS No.

847822-71-3

Molecular Formula

C5H3IO2

Molecular Weight

221.98 g/mol

IUPAC Name

4-iodopyran-2-one

InChI

InChI=1S/C5H3IO2/c6-4-1-2-8-5(7)3-4/h1-3H

InChI Key

VVQSWWQWGJAVTR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)C=C1I

Origin of Product

United States

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